Pyripyropene A is a natural compound with significant biochemical properties, particularly as a selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). It is primarily sourced from the fungus Eupenicillium reticulisporum and has garnered attention for its potential therapeutic applications, especially in managing cholesterol levels and related disorders. The compound has a molecular weight of 583.6 Da and a molecular formula of C31H37NO10, with the CAS number 147444-03-9 .
Pyripyropene A is classified as a secondary metabolite produced by filamentous fungi, specifically Eupenicillium reticulisporum and Aspergillus fumigatus. Its classification as an ACAT2 inhibitor positions it within a group of compounds that modulate lipid metabolism, making it relevant in the study of hypercholesterolemia and atherosclerosis.
The synthesis of Pyripyropene A involves multi-step chemical reactions, typically yielding significant amounts of the compound through specific conditions. A notable synthesis route includes:
This two-step process highlights the importance of careful control over reaction conditions to optimize yield.
The synthesis is characterized by regioselective transformations and protecting group strategies to facilitate the formation of desired functional groups while minimizing side reactions. The use of specific reagents like sodium borohydride indicates a focus on reducing carbonyl functionalities effectively.
Pyripyropene A features a complex molecular structure that can be described using various chemical notations:
CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C
PMMQOFWSZRQWEV-RVTXXDJVSA-N
.The structure includes multiple functional groups, including acetoxy and hydroxyl groups, which contribute to its biological activity.
The structural complexity is further illustrated by its stereochemistry, which plays a crucial role in its interaction with biological targets.
Pyripyropene A undergoes various chemical reactions that are pivotal for its biological function. As an ACAT2 inhibitor, it primarily interacts with cholesterol metabolism pathways:
These reactions are essential for understanding how modifications to the compound can lead to derivatives with improved efficacy or specificity.
Pyripyropene A's mechanism of action involves the selective inhibition of ACAT2, an enzyme critical in cholesterol metabolism. By inhibiting this enzyme:
This mechanism underscores its potential role in managing cardiovascular diseases.
These properties are crucial for handling and application in research settings.
Pyripyropene A has several scientific uses:
These applications highlight the versatility of Pyripyropene A in both medical and agricultural fields.
Pyripyropene A exemplifies a fungal meroterpenoid, characterized by a hybrid structure derived from a polyketide core (4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one, HPPO) and a farnesyl terpenoid moiety. This biosynthetic process occurs through coordinated enzymatic steps encoded within a dedicated gene cluster in Aspergillus fumigatus. The pathway initiates with the formation of the aromatic polyketide unit, followed by prenylation, epoxidation, cyclization, and oxidative tailoring—a framework conserved across numerous fungal meroterpenoids [1] [7].
Prenyltransferases (PTs) catalyze the fusion of the polyketide and terpenoid precursors, a commitment step in meroterpenoid biosynthesis. In pyripyropene A biosynthesis, the membrane-associated enzyme Pyr6 (a UbiA superfamily member) transfers a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to the C3 position of HPPO, yielding 3-farnesyl-HPPO [1] [7]. This alkylation is indispensable for subsequent cyclization, as the prenyl chain undergoes structural rearrangements to form the complex meroterpenoid scaffold. UbiA-like PTs typically require divalent cations (Mg²⁺ or Mn²⁺) for catalytic activity and operate within lipid bilayers due to their transmembrane topology [2] [4].
Table 1: Key Enzymes in Pyripyropene A Biosynthesis
Enzyme | Function | Catalytic Mechanism |
---|---|---|
Pyr1 | CoA Ligase | Activates nicotinic acid to nicotinyl-CoA |
Pyr2 | Polyketide Synthase (PKS) | Synthesizes HPPO from nicotinyl-CoA + malonyl-CoA |
Pyr6 (PT) | Prenyltransferase | Transfers farnesyl group to HPPO |
Pyr5 (FMO) | Flavin-dependent Monooxygenase | Epoxidizes terminal farnesyl olefin |
Pyr4 (CYC) | Meroterpenoid Cyclase | Catalyzes polyene cyclization |
UbiA-like PTs exhibit stringent yet evolvable substrate selectivity. Pyr6 specifically recognizes HPPO as its aromatic acceptor and FPP (C15) as its prenyl donor, showing negligible activity with shorter (C5–C10) or longer (C20) isoprenoid chains [2] [7]. Structural studies reveal that this specificity arises from:
Notably, mutagenesis of residues lining the prenyl tunnel (e.g., I89V in Pyr6) can alter chain-length specificity, enabling synthesis of non-natural analogs [7]. Orthologs like OlcH in oxalicine biosynthesis show analogous selectivity for GGPP, highlighting evolutionary adaptation within this enzyme family [6].
The pyr cluster spans ~24 kb in A. fumigatus and comprises nine co-regulated genes (pyr1–pyr9) essential for pyripyropene A biosynthesis. Heterologous reconstitution in Aspergillus oryzae confirmed the cluster's sufficiency for metabolite production [1] [4] [7]. Key features include:
Table 2: Gene Functions in the Pyripyropene A Biosynthetic Cluster
Gene | Protein | Role in Pathway |
---|---|---|
pyr1 | CoA Ligase | Activates nicotinic acid |
pyr2 | Polyketide Synthase | Synthesizes HPPO |
pyr6 | Prenyltransferase | Attaches farnesyl to HPPO |
pyr5 | Monooxygenase | Epoxidizes terminal farnesyl olefin |
pyr4 | Cyclase | Catalyzes terpenoid cyclization |
pyr3 | Cytochrome P450 | Hydroxylates C11 of pyripyropene E |
pyr7 | Acetyltransferase | Acetylates C13-OH |
This cluster's compact organization ensures metabolic channeling, minimizing cytotoxic intermediates. Orthologous clusters in Penicillium coprobium (ppb genes) exhibit identical gene order and high sequence homology, suggesting horizontal gene transfer [8].
Dearomatization is a critical strategy for activating the polyketide core toward cyclization. In pyripyropene biosynthesis, Pyr5 epoxidizes the terminal olefin of 3-farnesyl-HPPO, generating a reactive epoxide. This sets the stage for Pyr4, which protonates the epoxide, triggering cation-π dearomatization of the HPPO ring. The resultant benzylic cation undergoes endo-selective cyclization via a stepwise cascade:
This mechanism contrasts with radical-mediated dearomatization in DMOA-derived meroterpenoids (e.g., anditomin), where non-heme iron oxidases generate phenolic radicals [3] [6]. The Pyr4-catalyzed process exemplifies how electrophilic activation of a prenyl chain drives polyketide dearomatization in fungal hybrids.
The length of the terpenoid moiety dictates meroterpenoid scaffold diversity and bioactivity. Pyripyropene A incorporates a C15 farnesyl chain, enabling a 4,5-trans-fused decalin system after cyclization. In contrast, GGPP (C20)-utilizing pathways (e.g., in oxalicine or anditomin) yield larger macrocycles or bridged polycycles [2] [6]. Key distinctions include:
Table 3: Impact of Terpenoid Chain Length on Meroterpenoid Structure
Feature | C15 (FPP-Derived) | C20 (GGPP-Derived) |
---|---|---|
Representative Compounds | Pyripyropene A, Terretonin | Oxalicine B, Anditomin |
Cyclization Pattern | trans-Decalin + spirolactone | Bicyclo[2.2.2]diazaoctane or bispirocyclic systems |
Catalytic Constraints | Pyr6-like PTs with compact prenyl tunnels | OlcH-like PTs with enlarged substrate cavities |
Bioactivity Correlation | ACAT2 inhibition (pyripyropenes) | Antiviral activity (oxalicines) |
Enzyme engineering has exploited this plasticity: swapping pyr6 with olcH (a GGPP-specific PT) in A. oryzae yielded C20-pyripyropene analogs, albeit with reduced cyclization efficiency [4] [6]. Similarly, feeding non-natural polyketides (e.g., phenyl-HPPO) to the pyr pathway generated aromatic ring-modified hybrids with retained ACAT2 inhibition, underscoring the versatility of prenylation in structural diversification [4] [7].
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